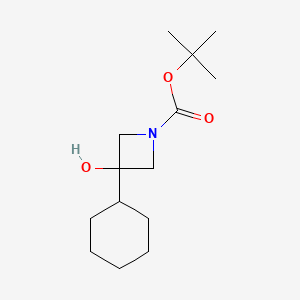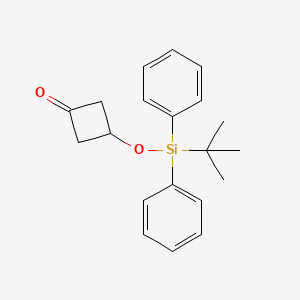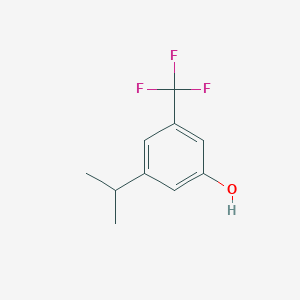
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate is a compound that features a cyclohexyl group, a hydroxy group, and a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as epichlorohydrin and amines.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexyl alcohols or amines.
Substitution: Formation of 3-cyclohexyl-3-hydroxyazetidine.
Applications De Recherche Scientifique
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the Boc group provides steric protection, influencing the compound’s reactivity and interactions with other molecules. The cyclohexyl group adds hydrophobic character, affecting the compound’s solubility and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyazetidine: Lacks the cyclohexyl and Boc groups, making it less sterically hindered and more reactive.
3-Cyclohexyl-3-hydroxyazetidine: Similar structure but without the Boc group, leading to different reactivity and solubility properties.
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine: Similar but without the cyclohexyl group, affecting its hydrophobicity and binding interactions
Uniqueness
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate is unique due to the combination of the cyclohexyl group, hydroxy group, and Boc protecting group. This combination provides a balance of steric protection, hydrophobicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h11,17H,4-10H2,1-3H3 |
Clé InChI |
OSBMGMHQNXNWIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2CCCCC2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8719021.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B8719028.png)


